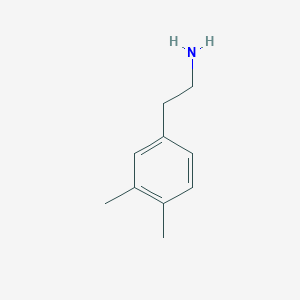

3,4-Dimethylphenethylamine

Descripción general

Descripción

3,4-Dimethylphenethylamine is a compound that is structurally related to phenethylamines, a broad class of compounds with various pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds, such as 3,4-dimethoxyphenylethylamine (3,4-DMPEA), which is a metabolite found in human urine and has been studied in the context of schizophrenia . The presence of methoxy groups on the benzene ring is a common feature in these compounds, which can influence their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Another example is the synthesis of 3-(3,4-Dimethoxyphenyl)-propylamine, which was N-acylated and then subjected to Bischler-Napieralski ring closure to produce 1-aralkyl-dihydro-2-benzazepines . These methods demonstrate the versatility of synthetic approaches to create a variety of compounds with the dimethoxyphenyl motif.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene revealed a molecule with exact C2 symmetry and a central S–C bond . Similarly, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was analyzed, showing a slightly distorted square-planar arrangement .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from studies on similar molecules. For instance, the synthesis of antibodies towards 3,4-DMPEA involved the formation of antigens by coupling acylated side chains or introducing acylated amino groups to the benzene ring . Additionally, the reductive methylation of cyclohexylamines to produce psychotropic compounds indicates the potential for chemical modification of the nitrogen atom in the amine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethoxyphenyl groups have been characterized using various spectroscopic and analytical techniques. For example, the homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate were analyzed using FT-IR, NMR, and thermogravimetric analysis to determine their molecular weights, glass transition temperatures, and solubility . The solid-state structures of dimethyl bithiophenedicarboxylates were studied to understand the conformation and interactions within the crystal lattice .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis : 3,4-Dimethylphenethylamine has been studied in the context of amine oxide reactions. It reacts with iron(II) ion to produce tertiary amine, demethylated secondary amine, and 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline, with the reaction's course influenced by factors like temperature, base presence, and iron(II) concentration (Smith, Norman, & Rowley, 1970).

Radiochemical Applications : Dimethylphenethylamine (DMPA) was labeled with carbon-11 in different positions for biodistribution studies in rat brain and in the brain of a Rhesus monkey using positron emission tomography (PET) (Halldin et al., 1989).

Psychiatric Research : There has been research on the presence of this compound in the urine of schizophrenic patients, contributing to understanding the biochemical differences in schizophrenia (Perry, Hansen, & Macintyre, 1964).

Biodegradation Studies : Studies have explored the biodegradation kinetics of substances like 3,4-dimethylphenol, which shares structural similarities with this compound, in environmental systems (Tomei & Annesini, 2008).

Material Science : In material science, this compound derivatives have been used in the synthesis of novel polyamides and polyimides, exploring their potential applications in advanced materials (Liaw, Hsu, Chen, & Lin, 2002).

Agricultural Applications : In agriculture, derivatives like 3,4-Dimethylpyrazole phosphate (DMPP) are used as nitrification inhibitors to reduce nitrate leaching and potentially improve crop yields (Zerulla et al., 2001).

Pharmacological Studies : The compound has been studied for its potential as an inhibitor of monoamine oxidase, a key enzyme in the brain, thus contributing to research in neurochemistry and pharmacology (Ask et al., 1982).

Mecanismo De Acción

Mode of Action

Dopamine acts by binding to dopamine receptors, triggering a series of reactions that ultimately lead to the effects associated with dopamine, such as feelings of pleasure and reward .

Biochemical Pathways

These pathways are critical for several key processes in the brain, including motor control, reward, and the reinforcement of rewarding stimuli .

Pharmacokinetics

Given its structural similarity to dopamine, it may share similar pharmacokinetic properties .

Result of Action

Dopamine is known to play a key role in the functioning of the central nervous system, particularly in movement, mood, and reward .

Action Environment

The action, efficacy, and stability of 3,4-Dimethylphenethylamine can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and genetic factors. Specific studies on these aspects for this compound are currently lacking .

Propiedades

IUPAC Name |

2-(3,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXUVSNUSQIQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328422 | |

| Record name | 3,4-Dimethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17283-14-6 | |

| Record name | 3,4-Dimethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17283-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

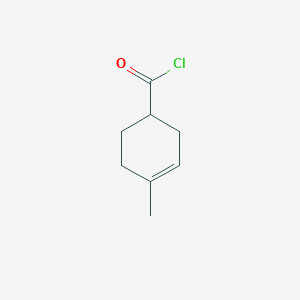

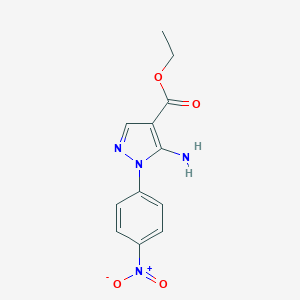

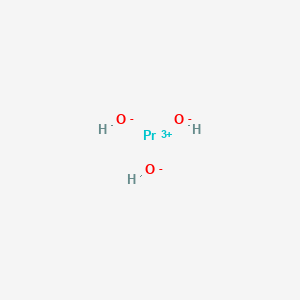

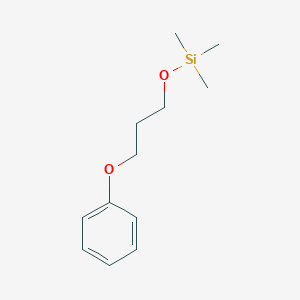

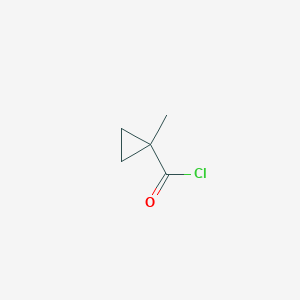

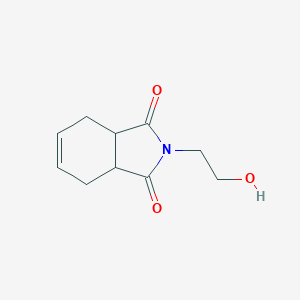

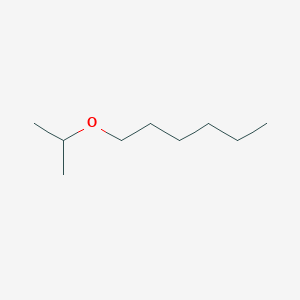

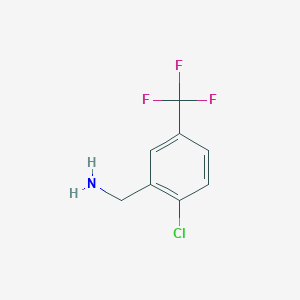

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

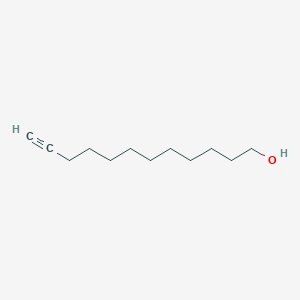

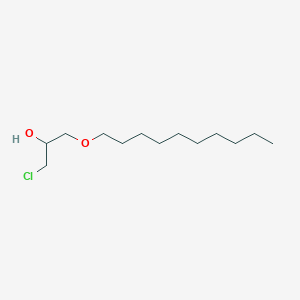

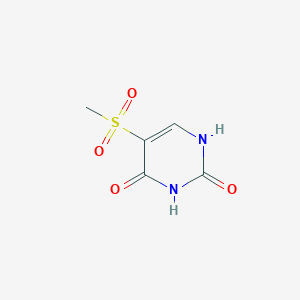

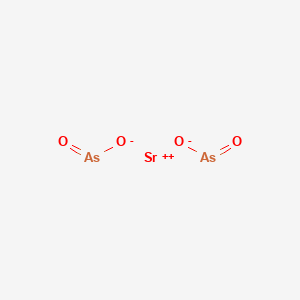

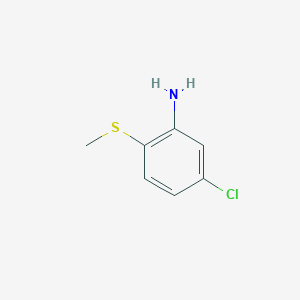

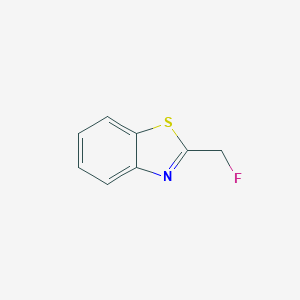

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.